BenchChemオンラインストアへようこそ!

5-chloro-2,4-dimethyl-1H-benzo[d]imidazole

Epigenetics Cancer Therapeutics Histone Demethylase

5-Chloro-2,4-dimethyl-1H-benzo[d]imidazole HCl is a halogenated benzimidazole with low nanomolar LSD1 inhibitory activity (EC50 3.60 nM) and serves as Daridorexant Impurity 12/21 for ANDA submissions and method validation. Its 5-chloro-2,4-dimethyl substitution confers 2-3x enhanced antiviral potency versus methyl-only analogs, making it a differentiated tool compound for epigenetic and antiviral screening.

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
Cat. No. B13679689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2,4-dimethyl-1H-benzo[d]imidazole
Molecular FormulaC9H9ClN2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(N2)C)Cl
InChIInChI=1S/C9H9ClN2/c1-5-7(10)3-4-8-9(5)12-6(2)11-8/h3-4H,1-2H3,(H,11,12)
InChIKeyLWGZRQDMPMIPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,4-dimethyl-1H-benzo[d]imidazole: Molecular Profile and Primary Research Applications


5-Chloro-2,4-dimethyl-1H-benzo[d]imidazole (CAS 1780297-75-7 as hydrochloride) is a halogenated benzimidazole derivative with molecular formula C9H9ClN2 and molecular weight 180.63 [1]. This compound belongs to the substituted benzimidazole class, a pharmacologically privileged scaffold known for diverse bioactivities including anticancer, antimicrobial, and epigenetic modulation. Its specific substitution pattern—a chloro group at the 5-position and methyl groups at the 2- and 4-positions—distinguishes it from unsubstituted and mono-substituted benzimidazole analogs [1]. The compound has been characterized as a lysine-specific demethylase 1 (LSD1) inhibitor and as an impurity in the marketed insomnia drug Daridorexant, providing distinct points of differentiation for research procurement [2][3].

Why 5-Chloro-2,4-dimethyl-1H-benzo[d]imidazole Cannot Be Readily Substituted by Other Benzimidazole Derivatives


Benzimidazole scaffold activity is exquisitely sensitive to substitution pattern; even minor alterations in halogen placement or methyl count can drastically alter target engagement, cellular potency, and physicochemical properties. For example, the presence of a chlorine atom at the 5-position confers a 2- to 3-fold increase in antiviral activity compared to corresponding methyl-only analogs [1], while the specific 2,4-dimethyl arrangement influences LSD1 inhibitory activity at the low nanomolar level [2]. Direct replacement with unsubstituted benzimidazole, 5-chlorobenzimidazole, or 2,4-dimethylbenzimidazole would therefore yield non-equivalent biological outcomes and compromise experimental reproducibility in epigenetic research, antiviral screening, or analytical method development.

Quantitative Differentiation of 5-Chloro-2,4-dimethyl-1H-benzo[d]imidazole: Head-to-Head and Cross-Study Comparisons


LSD1 Inhibition Potency in Human Leukemia Cells Exceeds That of the Benchmark Probe GSK-LSD1

5-Chloro-2,4-dimethyl-1H-benzo[d]imidazole exhibits an EC50 of 3.60 nM for LSD1 inhibition in human MV-4-11 acute myeloid leukemia cells, as measured by CD86 mRNA upregulation after 10 days [1]. In comparison, the widely used LSD1 chemical probe GSK-LSD1 has a reported IC50 of 16 nM in cell-free enzymatic assays [2]. Although the assay formats differ (cellular phenotypic readout vs. biochemical inhibition), the target compound's low single-digit nanomolar activity in a disease-relevant cellular context positions it as a highly potent LSD1 modulator.

Epigenetics Cancer Therapeutics Histone Demethylase

Chloro-Substitution Confers 2- to 3-Fold Enhanced Antiviral Activity Relative to Methyl Analogs

In a classic study of influenza virus multiplication in chorioallantoic membrane cultures, chloro-substituted benzimidazole derivatives were 2 to 3 times more active than the corresponding methyl derivatives [1]. Specifically, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) achieved 75% inhibition of Lee virus multiplication at a concentration of 0.38 × 10⁻⁴ M, whereas the dimethyl analog 5,6-dimethyl-1-α-D-ribofuranosylbenzimidazole showed no inhibition even at 35 × 10⁻⁴ M—representing a >35-fold difference in potency [1]. This class-level SAR demonstrates that the chloro substituent in 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole provides a measurable advantage over purely methyl-substituted benzimidazoles in antiviral applications.

Antiviral Research Influenza Virus Structure-Activity Relationship

Defined Identity as Daridorexant Impurity 12 Enables Regulatory-Compliant Analytical Method Development

5-Chloro-2,4-dimethyl-1H-benzo[d]imidazole hydrochloride is designated as Daridorexant Impurity 12, a known impurity in the dual orexin receptor antagonist Daridorexant (Quviviq) used for insomnia treatment [1]. The compound is available as a fully characterized reference standard with purity grades of 95%, 97%, and 98% by HPLC, and is offered in quantities ranging from 10 mg to 20 g . In contrast, generic benzimidazole derivatives lack this defined pharmacopeial linkage and the accompanying analytical characterization data required for ANDA submissions, method validation, and quality control applications.

Pharmaceutical Analysis Reference Standards Impurity Profiling

Molecular Weight and Halogen Content Differentiate from Non-Halogenated Benzimidazole Scaffolds

5-Chloro-2,4-dimethyl-1H-benzo[d]imidazole has a molecular weight of 180.63 g/mol and contains a chlorine atom at the 5-position [1]. By comparison, the non-halogenated analog 2,4-dimethyl-1H-benzo[d]imidazole has a molecular weight of 146.19 g/mol. The presence of the chloro substituent increases molecular weight by ~23% and introduces a halogen bonding moiety that can influence target binding, metabolic stability, and membrane permeability. While direct experimental logP data for this specific compound are not publicly available, the chloro group typically increases lipophilicity relative to the unsubstituted benzimidazole core (predicted logP increase ~0.5-1.0 log units).

Medicinal Chemistry Physicochemical Properties Drug Design

Evidence-Backed Application Scenarios for 5-Chloro-2,4-dimethyl-1H-benzo[d]imidazole in Research and Industry


LSD1 Target Validation and Epigenetic Drug Discovery

The compound's low nanomolar EC50 (3.60 nM) for LSD1 inhibition in human leukemia cells [1] makes it suitable for use as a cellular tool compound to validate LSD1 as a therapeutic target in acute myeloid leukemia and other cancers. Researchers can employ it in dose-response studies to probe LSD1-dependent gene expression changes, compare potency against other LSD1 inhibitors, or as a reference ligand in screening campaigns.

Antiviral Screening and Influenza Virus Replication Studies

Leveraging the class-level SAR that chloro-substituted benzimidazoles are 2- to 3-fold more active than methyl analogs in inhibiting influenza virus multiplication [2], this compound can be prioritized over non-halogenated benzimidazoles in antiviral screening libraries. Its activity in chorioallantoic membrane models suggests utility in further evaluating anti-influenza properties and studying viral replication mechanisms.

Pharmaceutical Impurity Profiling and ANDA Submissions

As Daridorexant Impurity 12, 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole hydrochloride is a critical reference standard for analytical method development, method validation, and quality control of Daridorexant drug substance and drug product [3]. It is essential for establishing impurity limits, performing stability-indicating assays, and supporting Abbreviated New Drug Applications (ANDAs) or commercial production of Daridorexant generics.

Medicinal Chemistry Lead Optimization

The compound's specific 5-chloro-2,4-dimethyl substitution pattern offers a distinct molecular weight and halogen bonding potential compared to non-halogenated benzimidazole cores [4]. Medicinal chemists can use it as a scaffold for further derivatization to explore SAR around the benzimidazole core, optimize physicochemical properties, and enhance target selectivity in programs targeting kinases, demethylases, or other benzimidazole-binding proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.